N1-(4-chlorobenzyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide
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Description
N1-(4-chlorobenzyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C17H18ClN3O5S2 and its molecular weight is 443.92. The purity is usually 95%.
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Scientific Research Applications
Weak Hydrogen Bonds and π-π Stacking Interactions
Oxazolidin-2-ones, which share structural similarities with the compound , are extensively utilized as protective groups for 1,2-amino alcohols and employed as chiral auxiliaries due to their ability to form weak C-H···O and C-H···π hydrogen bonds and π-π stacking interactions. These interactions play a crucial role in the formation of complex molecular structures and have implications in the development of materials with specific physical properties (Nogueira et al., 2015).
Synthesis of Heterocyclic Compounds
The compound is related to derivatives used in the synthesis of new heterocyclic compounds based on oxazolidin-2-one and related structures. These derivatives have been prepared for potential biological activities, highlighting the compound's relevance in synthesizing biologically active molecules (Tlekhusezh et al., 1996).
Antimicrobial Activities
Compounds structurally related to the one have been synthesized and shown to exhibit significant antimicrobial activities. This suggests potential applications in developing new antimicrobial agents to combat resistant bacterial and fungal strains (Babu et al., 2013).
Catalysis in Amidation Reactions
The compound is related to catalyst systems used in amidation reactions of (hetero)aryl chlorides with amides. This demonstrates its potential application in facilitating chemical reactions, particularly in synthesizing various amide compounds (De et al., 2017).
Stereoselective Synthesis
Similar oxazolidinones have been employed in the stereoselective synthesis of functionalized molecules, indicating the compound's relevance in synthesizing chiral compounds with specific stereochemical configurations (Park et al., 2003).
Novel Oxazolidinone Antibacterial Agents
The oxazolidinone class, to which the compound is related, includes novel antibacterial agents that have shown efficacy against a variety of clinically important human pathogens. This underlines the potential pharmaceutical applications of these compounds in addressing antibiotic resistance (Zurenko et al., 1996).
properties
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazolidin-2-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O5S2/c18-13-5-3-12(4-6-13)10-19-16(22)17(23)20-11-14-21(7-8-26-14)28(24,25)15-2-1-9-27-15/h1-6,9,14H,7-8,10-11H2,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWAMZSGLRNSST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC=CS2)CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-chlorobenzyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide |
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